molecular formula C18H24ClNO5 B1398248 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-06-8

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B1398248
CAS No.: 1354486-06-8
M. Wt: 369.8 g/mol
InChI Key: OZULOJCMCARKFN-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H24ClNO5 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Chiral Compounds

  • The compound has been used in the synthesis of enantiopure di(tert-butyl) derivatives, such as (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, which are valuable in producing hydroxypipecolate derivatives. These derivatives play a significant role in chiral tetramic acids and N-protected alpha-amino acids synthesis (Chaloin et al., 2008).

Asymmetric Hydrogenation

  • The compound is used in the preparation of catalysts like (2S,4S)-MOD-BPPM for efficient asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989).

Asymmetric Synthesis

  • It is instrumental in asymmetric syntheses of various piperidinecarboxylic acids, providing routes to enantiomerically pure compounds starting from amino acids like L-aspartic acid (Xue et al., 2002).

Polymer Synthesis

  • The compound aids in synthesizing polymers, like polyamides with flexible main-chain ether linkages, by reacting with aromatic diamines or dicarboxylic acids. These polymers are known for their high thermal stability and solubility in polar solvents (Hsiao et al., 2000).

Catalysis in Organic Reactions

  • In the field of organic synthesis, it serves as a ligand in platinum-catalyzed asymmetric hydroformylation of olefins (Stille et al., 1991).

Properties

IUPAC Name

(2S,4S)-4-(2-chloro-4,6-dimethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO5/c1-10-6-11(2)15(13(19)7-10)24-12-8-14(16(21)22)20(9-12)17(23)25-18(3,4)5/h6-7,12,14H,8-9H2,1-5H3,(H,21,22)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZULOJCMCARKFN-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)Cl)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 3
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 4
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic acid

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